molecular formula C15H24N2O B12486234 N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine

N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine

Cat. No.: B12486234
M. Wt: 248.36 g/mol
InChI Key: WBDLXDYTRSQAJW-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine is an organic compound that features a benzyl group substituted with an ethyl group at the para position and a morpholine ring attached to an ethanamine chain

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H24N2O/c1-2-14-3-5-15(6-4-14)13-16-7-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3

InChI Key

WBDLXDYTRSQAJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-ethylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Attachment of the Morpholine Ring: The benzyl intermediate is then reacted with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and morpholine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-2-(morpholin-4-yl)ethanamine
  • N-(4-chlorobenzyl)-2-(morpholin-4-yl)ethanamine
  • N-(4-fluorobenzyl)-2-(morpholin-4-yl)ethanamine

Uniqueness

N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine is unique due to the presence of the ethyl group at the para position of the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

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